tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture
Preparation Methods
The synthesis of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The process begins with the dianion alkylation of ethyl 2-oxindoline-5-carboxylate, followed by cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
This method has been reported to achieve an overall yield of 35% over eight steps without the need for chromatographic purification .
Chemical Reactions Analysis
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indoline and pyrrolidine moieties.
Common reagents used in these reactions include acetic acid, Raney nickel, and tert-butyl hypochlorite . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the binding pockets of various receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target receptor .
Comparison with Similar Compounds
tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic compounds such as:
Spirotryprostatin A and B: These compounds are known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: These compounds interact with muscarinic serotonin receptors.
The uniqueness of tert-Butyl 7-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific structure and the range of biological activities it can exhibit, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 7-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-5-7-12-13(11)18-14(20)17(12)8-9-19(10-17)15(21)22-16(2,3)4/h5-7H,8-10H2,1-4H3,(H,18,20) |
InChI Key |
QGFSRAZNVOEWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCN(C3)C(=O)OC(C)(C)C)C(=O)N2 |
Origin of Product |
United States |
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